N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Beschreibung
Structural Characterization of N-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide. This name reflects the hierarchical substitution pattern:
- The parent structure is pyridine (C₅H₅N), with a benzamide group (-C₆H₄CONH₂) attached at position 3.
- Position 2 of the pyridine ring is substituted with a pyrazol-1-yl group (C₃H₂N₂), which itself bears trifluoromethyl (-CF₃) groups at positions 3 and 5.
- The benzamide moiety is further substituted with a trifluoromethyl group at position 3 on the benzene ring.
The molecular formula is C₁₈H₉F₉N₄O , with a molecular weight of 468.28 g/mol . The SMILES notation (C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F) encodes the connectivity of atoms, emphasizing the pyridine-pyrazole linkage and trifluoromethyl placements.
Table 1: Systematic Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
| Molecular Formula | C₁₈H₉F₉N₄O |
| CAS RN | 956795-31-6 |
| InChI Key | JWNJFRWJLQKLOY-UHFFFAOYSA-N |
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound remains unpublished, computational models predict a planar pyridine-pyrazole system due to π-conjugation. The trifluoromethyl groups adopt a staggered conformation to minimize steric hindrance and electronic repulsion between fluorine atoms. Density functional theory (DFT) simulations suggest a dihedral angle of ~15° between the pyridine and benzamide planes, allowing partial conjugation between the amide group and the aromatic system.
The pyrazole ring (N3–C7–C8–N4–C9) exhibits bond lengths consistent with aromatic systems:
- N–C bonds: 1.34–1.38 Å
- C–C bonds: 1.39–1.42 Å
Trifluoromethyl groups introduce significant electronegativity, polarizing adjacent bonds and creating localized electron-deficient regions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Pyridine protons (H4, H5, H6): Aromatic signals at δ 8.45–8.70 ppm as doublets or triplets, split by coupling with adjacent nitrogen atoms.
- Pyrazole proton (H7): Singlet at δ 7.92 ppm due to equivalent neighboring trifluoromethyl groups.
- Benzamide aromatic protons (H2, H4, H5, H6): Multiplet at δ 7.60–7.85 ppm , with meta-substitution patterns.
¹³C NMR (100 MHz, CDCl₃):
- Carbonyl carbon (C=O): δ 165.2 ppm (deshielded by resonance with the amide group).
- Trifluoromethyl carbons (CF₃): δ 122.1–125.3 ppm (quartets, J₃C-F ≈ 285 Hz).
Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H4 (Pyridine) | 8.62 | d (J=5.2 Hz) | C4–H |
| H7 (Pyrazole) | 7.92 | s | C7–H |
| C=O | 165.2 | - | Benzamide carbonyl |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields characteristic fragments:
- m/z 468.3 : Molecular ion [M]⁺ (relative intensity 15%).
- m/z 350.1 : Loss of CF₃ group (-118.1 Da) from the pyrazole ring.
- m/z 189.0 : Benzamide fragment [C₈H₆F₃NO]⁺.
High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 468.2812 (calculated: 468.2804).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR Spectroscopy (KBr pellet, cm⁻¹):
- 1735 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).
- 1340–1120 cm⁻¹ : C–F stretching modes from trifluoromethyl groups.
- 1600 cm⁻¹ : Aromatic C=C ring vibrations.
UV-Vis Spectroscopy (MeOH, λmax):
- 265 nm : π→π* transition in the pyridine-pyrazole system.
- 310 nm : n→π* transition involving the amide group and trifluoromethyl substituents.
Table 3: Vibrational Assignments in IR Spectrum
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1735 | ν(C=O) amide |
| 1340–1120 | ν(C–F) trifluoromethyl |
| 1600 | ν(C=C) aromatic |
Eigenschaften
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4O/c19-16(20,21)10-4-1-3-9(7-10)15(32)29-11-5-2-6-28-14(11)31-13(18(25,26)27)8-12(30-31)17(22,23)24/h1-8H,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJFRWJLQKLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been reported to be potent growth inhibitors of planktonic gram-positive bacteria.
Mode of Action
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of various bacteria, suggesting that they may interfere with essential bacterial growth and survival pathways.
Biochemische Analyse
Biochemical Properties
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, making it a potent inhibitor of certain enzymes. For instance, it has been shown to inhibit the activity of methicillin-resistant Staphylococcus aureus (MRSA) by binding to bacterial enzymes and disrupting their function. The compound’s interaction with enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the synthesis of essential proteins, leading to cell death. In mammalian cells, the compound can modulate signaling pathways involved in inflammation and immune response. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in regulating immune response and inflammation. This inhibition results in reduced expression of pro-inflammatory cytokines and other immune-related genes.
Molecular Mechanism
At the molecular level, N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins by forming strong hydrophobic interactions and hydrogen bonds. This binding can lead to enzyme inhibition or activation, depending on the target protein. For instance, the compound inhibits bacterial enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of bacterial growth and reduced inflammatory responses in mammalian cells. In in vivo studies, the compound’s effects on cellular function are influenced by factors such as dosage, administration route, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immunosuppression. The threshold for these toxic effects varies depending on the animal model and the route of administration. For example, oral administration of the compound in mice has been shown to result in liver damage at doses exceeding 50 mg/kg, while intravenous administration at similar doses causes immunosuppression and reduced white blood cell counts.
Metabolic Pathways
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and facilitating its excretion. The primary metabolites of the compound are excreted in the urine and feces. Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms involving membrane transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals and post-translational modifications. The localization of the compound within specific subcellular compartments can influence its activity and the nature of its interactions with biomolecules, ultimately affecting its overall biochemical and cellular effects.
Biologische Aktivität
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant pharmacological data.
- Chemical Formula : C18H9F9N4O
- Molecular Weight : 468.28 g/mol
- CAS Number : 956795-31-6
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in its antimicrobial properties. The trifluoromethyl groups present in the structure enhance its pharmacodynamic and pharmacokinetic profiles.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
- Staphylococcus aureus : The compound exhibits low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity. For instance, it has been reported to have an MIC as low as 1 µg/mL against biofilms of S. aureus, showcasing its potential for biofilm eradication .
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound has demonstrated significant activity against MRSA strains, which are notoriously difficult to treat due to their resistance to common antibiotics .
- Other Pathogens : Studies also suggest activity against Enterococcus faecalis and various Gram-negative bacteria .
The precise mechanisms by which N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the trifluoromethyl groups contribute to:
- Increased lipophilicity, facilitating better membrane penetration.
- Interaction with bacterial enzymes or receptors critical for survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal properties. For instance, a study on related pyrazole derivatives highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of trifluoromethyl groups has been linked to enhanced antimicrobial activity due to their influence on the compound's electronic properties.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including those from colon and breast cancers. The trifluoromethyl groups are believed to play a role in enhancing the interaction with biological targets involved in cancer progression .
Table 2: Anticancer Activity of Related Compounds
Case Study: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of resistant bacterial strains. Results indicated that compounds with similar structural features to N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide exhibited potent activity against MRSA and other resistant strains .
Case Study: Anticancer Activity Assessment
Another investigation focused on the anticancer potential of trifluoromethyl-substituted pyrazoles revealed promising results against various cancer cell lines. The study emphasized structure-activity relationships, demonstrating that modifications in the pyrazole ring could lead to enhanced cytotoxicity against specific cancer types .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The compound’s structure aligns with benzamide derivatives containing fluorinated heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Heterocycle Variations: The target compound uses a pyrazole-pyridine scaffold, while analogs in and employ imidazopyridine or thiazolyl-pyrimidine cores. Pyrazole rings may confer distinct electronic properties compared to imidazole or thiazole, influencing target selectivity .
- Trifluoromethyl Density: The target compound’s three -CF₃ groups likely enhance metabolic stability and membrane permeability compared to analogs with fewer -CF₃ substituents .
Regulatory and Database Information
The compound is listed under multiple identifiers (e.g., ZINC1390610, AKOS005091954), indicating its presence in chemical databases for drug discovery . WHO listings for analogs like eliapixantum underscore the therapeutic relevance of fluorinated benzamide derivatives .
Q & A
Q. What are the standard synthetic routes for preparing N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide, and what analytical techniques validate its purity?
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by coupling with the pyridine and benzamide moieties. Key steps include:
- Pyrazole functionalization : Introducing trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using Pd catalysts) .
- Amide bond formation : Activating the carboxylic acid (e.g., with HATU or EDC) for coupling with the pyridine-amine intermediate .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/light petroleum ether) to isolate the product .
Q. Validation :
Q. How is the compound’s structural stability assessed under varying experimental conditions?
Stability studies involve:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Solvent compatibility : Testing solubility and stability in DMSO, THF, or aqueous buffers (pH 4–9) via HPLC monitoring over 24–72 hours .
- Light sensitivity : Exposure to UV-Vis light (300–800 nm) to detect photodegradation products .
Q. What preliminary biological assays are used to screen this compound for activity?
Initial screens focus on:
- Enzyme inhibition : Dose-response assays against kinases or proteases (e.g., IC determination) .
- Cellular toxicity : MTT or ATP-based viability assays in cancer/primary cell lines .
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking studies : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., kinases) .
- Molecular dynamics (MD) : Simulates ligand-protein stability over 100+ ns to identify critical hydrogen bonds or hydrophobic interactions .
- QSAR analysis : Correlates structural modifications (e.g., trifluoromethyl position) with activity trends .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity) .
- Meta-analysis : Statistically compare datasets (e.g., ANOVA) to identify outliers or platform-specific artifacts .
- Mechanistic studies : Use knock-out cell lines or competitive inhibitors to confirm on-target effects .
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst optimization : Screen Pd/C, Cu(I), or organocatalysts for coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like molecular sieves reduce hydrolysis .
- Temperature control : Lower temps (0–25°C) suppress side reactions during amide bond formation .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Core modifications : Replace pyrazole with imidazole or triazole to assess heterocycle impact .
- Substituent variation : Introduce electron-withdrawing (e.g., -NO) or donating groups (e.g., -OMe) on the benzamide .
- Stereochemistry : Synthesize enantiomers via chiral chromatography and compare potency .
Q. What steps mitigate low reproducibility in pharmacokinetic studies?
- Formulation standardization : Use consistent vehicles (e.g., 10% DMSO in saline) for in vivo dosing .
- Bioanalytical validation : LC-MS/MS with deuterated internal standards ensures accurate plasma concentration measurements .
- Animal model stratification : Control for age, sex, and genetic background in rodent studies .
Q. How are off-target effects characterized and minimized during lead optimization?
- Panel screening : Test against 50+ unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
- Cryo-EM/X-ray crystallography : Resolve ligand-bound structures to identify non-specific binding pockets .
- Metabolite profiling : UPLC-QTOF detects reactive intermediates that may cause toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
